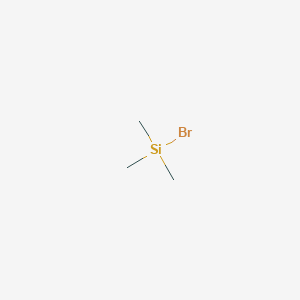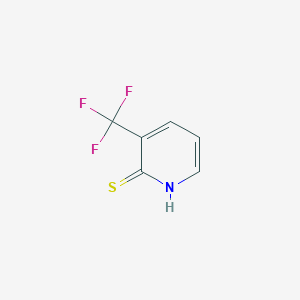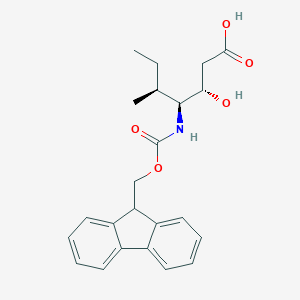
Bromotrimethylsilane
概要
説明
Bromotrimethylsilane (BTMS) is a chemical compound with the molecular formula C3H9BrSi . It is a mild and selective reagent for the cleavage of lactones, epoxides, acetals, phosphonate esters, and certain ethers . It is also an effective reagent for the formation of silyl enol ethers and can function as a brominating agent .
Synthesis Analysis
BTMS is a very efficient reagent in the solvent-free conversion of glycerol into bromohydrins, useful intermediates in the production of fine chemicals . It has also been tested as a mediator in transesterification in acidic conditions, providing Fatty Acid Methyl Esters (FAME) from castor oil in good yields, along with bromohydrins from glycerol .Molecular Structure Analysis
The molecular weight of BTMS is 153.093 . The structure of BTMS can be represented as (CH3)3SiBr . The 3D chemical structure of BTMS displays both the three-dimensional position of the atoms and the bonds between them .Chemical Reactions Analysis
BTMS is used in the synthesis of bromohydrins . It is also used in the solvent-free conversion of glycerol into bromohydrins . Depending on the reaction conditions, glycerol can be selectively converted into α-monobromohydrin (1-MBH) or α,γ-dibromohydrin (1,3-DBH) in very good yields .Physical And Chemical Properties Analysis
BTMS is a clear yellow liquid . It has a boiling point of 79°C, a density of 1.16 g/mL at 25°C, and a refractive index of 1.424 . It is also highly flammable .科学的研究の応用
Protection/Deprotection Reagents
Bromotrimethylsilane is used as a protection/deprotection reagent . In organic chemistry, protecting groups are used to temporarily mask reactive functional groups to prevent unwanted reactions from occurring during synthesis. After the necessary reactions have been carried out, the protecting groups can be removed (deprotected) to restore the original functional groups .
Catalyst for Allylation of Alcohols
It is used with Cl3 to catalyze the direct allylation of a variety of alcohols with allyltrimethylsilane . Allylation is a chemical reaction in which an allyl group is added to a substrate. This reaction is important in the field of organic synthesis .
Derivatizing Reagent
Bromotrimethylsilane may be used as a derivatizing reagent for the determination of alkyl lysophospholipids in cell culture media using gas chromatography technique . Derivatization is a technique used in chemistry which transforms a compound into a product of similar chemical structure called a derivative .
Cleavage of Ethers
It is used for the smooth cleavage of ethers . Ethers are a class of organic compounds that contain an ether group — an oxygen atom connected to two alkyl or aryl groups. Cleavage of ethers refers to the breaking of the ether bond, which is a key step in many organic synthesis processes .
Cleavage of Phosphonic and Phosphoric Alkyl Esters
Bromotrimethylsilane is used for the smooth cleavage of phosphonic and phosphoric alkyl esters . Phosphonic and phosphoric alkyl esters are types of esters derived from phosphonic and phosphoric acids, respectively. The cleavage of these esters is an important reaction in the field of organic chemistry .
Silylating Agent
Bromotrimethylsilane is a powerful silylating agent . Silylation is a process where a silicon atom is introduced into a molecule. This process is commonly used in the field of organic chemistry for the protection of functional groups .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
bromo(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9BrSi/c1-5(2,3)4/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYIVELXUANFED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9BrSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062671 | |
| Record name | Silane, bromotrimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromotrimethylsilane | |
CAS RN |
2857-97-8 | |
| Record name | Bromotrimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2857-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylsilyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002857978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromotrimethylsilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139857 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silane, bromotrimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, bromotrimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromotrimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.793 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHYLSILYL BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JHH5G299BX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Bromotrimethylsilane (BTMS) acts as a silylating agent, typically targeting oxygen-containing functional groups like hydroxyl, carbonyl, or phosphate groups. This interaction replaces the labile hydrogen with a trimethylsilyl (TMS) group. For example, in the McKenna reaction, the terminal oxygen of a dialkyl phosphonate attacks the silicon atom in BTMS, leading to silylation and subsequent formation of organophosphorus acids. [] This silylation often serves as a protecting group strategy in organic synthesis, modifying reactivity and facilitating subsequent transformations. [, , , , , ]
ANone:- Molecular Formula: C3H9BrSi - Molecular Weight: 153.13 g/mol - Spectroscopic Data: While specific spectroscopic data is not extensively provided in the provided research, characteristic peaks in NMR spectra would include signals for the trimethylsilyl group.
A: BTMS is sensitive to moisture, readily undergoing hydrolysis to form trimethylsilanol and hydrobromic acid. Therefore, it is crucial to handle and store BTMS under anhydrous conditions, typically using dry solvents and inert atmosphere techniques. [] Despite its moisture sensitivity, BTMS demonstrates compatibility with a range of functional groups, making it a versatile reagent in organic synthesis. [, , ]
ANone: While not typically employed as a catalyst, BTMS participates as a stoichiometric reagent in various reactions:
- Dealkylation: It efficiently cleaves alkyl esters, particularly in the presence of metal halides, forming silyl esters. This reactivity is especially useful in converting lactones to their corresponding trimethylsilyl esters. [] Similarly, it dealkylates dibenzyl arylphosphate esters to arylphosphate acids. []
- Halogenation: BTMS acts as a source of bromine in halogenation reactions. For instance, it converts glycerol to bromohydrins with high selectivity. []
- McKenna Reaction: This reaction involves the addition of BTMS to dialkyl phosphonates, ultimately yielding α-silyloxyphosphonates, key intermediates for the synthesis of organophosphorus acids. [, ]
- Reaction Mechanisms: DFT calculations could elucidate the precise mechanism of the McKenna reaction, providing details on transition states, intermediates, and energy profiles. []
- Regioselectivity and Stereoselectivity: Computational modeling can help rationalize and predict the selectivity observed in reactions involving BTMS, such as the formation of specific bromohydrin isomers. [, ]
A: SAR studies are evident in the research on antiviral acyclic nucleotide analogues. For instance, modifications to the adenine ring in 9-(2-phosphonomethoxyethyl)adenine (PMEA), specifically substitutions at the 2-position, significantly influenced activity against DNA viruses. [] Introduction of aminomethyl or other substituted methyl groups at the 2'-position in N-(2-(phosphonomethoxy)ethyl) nucleotide analogs modulated their activity against various viruses. [] These examples highlight the importance of structural modifications in fine-tuning biological activity and target selectivity.
A: BTMS is highly reactive with moisture, necessitating storage under anhydrous conditions. [] While specific formulations aren't detailed in the research provided, researchers using BTMS typically employ it as a solution in anhydrous solvents like dichloromethane or acetonitrile.
ANone: BTMS is corrosive and moisture-sensitive, demanding careful handling under a well-ventilated fume hood and using appropriate personal protective equipment. Waste disposal requires adherence to local regulations and should consider its reactivity with water.
A: Alternatives to BTMS often depend on the specific transformation. For silylation reactions, chlorotrimethylsilane (CTMS) can be used in conjunction with a metal halide like sodium iodide to generate iodotrimethylsilane (TMSI) in situ. [] While CTMS might be more cost-effective, TMSI exhibits higher reactivity. The choice of reagent ultimately depends on factors like substrate sensitivity, desired reaction rate, and cost considerations.
ANone: BTMS is not typically recycled after use. Responsible waste management involves quenching residual BTMS with a suitable alcohol or other compatible reagent under controlled conditions. The resulting waste should be handled according to local regulations.
ANone: Research with BTMS necessitates a well-equipped organic chemistry laboratory with provisions for handling air- and moisture-sensitive compounds. Essential resources include:
ANone: The use of halotrimethylsilanes, including BTMS, gained significant traction in organic synthesis in the latter half of the 20th century. Key milestones include:
- Application in carbohydrate chemistry: BTMS and its analogs have proven valuable for selective transformations in carbohydrate synthesis, enabling the preparation of complex sugars. []
ANone: Research on BTMS-mediated reactions spans multiple disciplines:
- Organic Synthesis: Development of novel synthetic methodologies for various organic compounds, including pharmaceuticals, polymers, and materials. [, , , , ]
- Materials Science: Functionalization of surfaces and polymers using BTMS-derived phosphonic acids to impart desired properties. [, ]
- Bioorganic Chemistry: Synthesis of biologically relevant molecules like nucleotide analogs, often utilizing BTMS for protection/deprotection strategies. [, , , , , , , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















